An In-depth Technical Guide to the Chemical Properties and Reactivity of Cyclohexyl Isocyanate
An In-depth Technical Guide to the Chemical Properties and Reactivity of Cyclohexyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl isocyanate (CHI) is a versatile chemical intermediate characterized by the highly reactive isocyanate functional group (-N=C=O) attached to a cyclohexane (B81311) ring. This unique structure imparts a combination of aliphatic and reactive properties, making it a valuable reagent in the synthesis of a wide array of organic compounds. Its utility is particularly prominent in the pharmaceutical and agrochemical industries for the production of herbicides, and as a key building block in the synthesis of various therapeutic agents. This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of cyclohexyl isocyanate, with a focus on experimental protocols and data relevant to research and development.
Chemical and Physical Properties
Cyclohexyl isocyanate is a colorless to pale yellow liquid with a pungent odor. It is a flammable and moisture-sensitive compound, requiring careful handling and storage.
Table 1: Physical and Chemical Properties of Cyclohexyl Isocyanate
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₁NO | |
| Molecular Weight | 125.17 g/mol | |
| CAS Number | 3173-53-3 | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Pungent | |
| Boiling Point | 168-170 °C at 760 mmHg | |
| Melting Point | -80 °C | |
| Density | 0.980 g/cm³ at 25 °C | |
| Vapor Pressure | 1.83 psi (126 hPa) at 20 °C | |
| Flash Point | 49 °C (closed cup) | |
| Refractive Index (n²⁰/D) | 1.455 | |
| Solubility | Reacts with water. Soluble in many organic solvents such as toluene (B28343), dichloromethane (B109758), and chloroform. |
Table 2: Spectroscopic Data of Cyclohexyl Isocyanate
| Spectroscopic Technique | Key Features and Observations |
| Infrared (IR) Spectroscopy | Strong, characteristic absorption band for the isocyanate group (-N=C=O) around 2275-2250 cm⁻¹. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Complex multiplets in the aliphatic region (δ 1.0-3.5 ppm) corresponding to the cyclohexyl protons. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | A characteristic signal for the isocyanate carbon around δ 120-125 ppm. Signals for the cyclohexyl carbons are observed in the aliphatic region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z = 125. Fragmentation patterns are consistent with the structure of cyclohexyl isocyanate. |
Synthesis and Purification of Cyclohexyl Isocyanate
Cyclohexyl isocyanate can be synthesized through several methods, with the phosgenation of cyclohexylamine (B46788) or its hydrochloride salt being a common industrial approach. The use of triphosgene (B27547) (a solid, safer alternative to phosgene (B1210022) gas) is also prevalent in laboratory settings.
Synthesis via Phosgenation of Cyclohexylamine Hydrochloride
This method involves the reaction of cyclohexylamine hydrochloride with phosgene or a phosgene equivalent like triphosgene.
Caption: Synthesis of Cyclohexyl Isocyanate via Phosgenation.
Experimental Protocol: Synthesis of Cyclohexyl Isocyanate using Triphosgene [1][2]
-
Materials:
-
Cyclohexylamine hydrochloride
-
Triphosgene (BTC)
-
Anhydrous toluene
-
Nitrogen gas
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a nitrogen inlet, add cyclohexylamine hydrochloride and anhydrous toluene.
-
Heat the suspension to 80-95 °C with stirring under a nitrogen atmosphere.
-
Prepare a solution of triphosgene in anhydrous toluene.
-
Slowly add the triphosgene solution to the heated suspension of cyclohexylamine hydrochloride. The reaction is exothermic and will generate hydrogen chloride gas, which should be neutralized in the scrubber.
-
After the addition is complete, heat the reaction mixture to 100-110 °C and maintain this temperature for 2-3 hours until the reaction is complete (monitored by the cessation of HCl evolution).
-
Purge the reaction mixture with dry nitrogen for 30-60 minutes to remove any residual phosgene and HCl.
-
Cool the reaction mixture to room temperature.
-
The crude cyclohexyl isocyanate in toluene can be purified by fractional distillation under reduced pressure.
-
Synthesis via the Curtius Rearrangement
An alternative laboratory-scale synthesis involves the Curtius rearrangement of cyclohexanecarboxylic acid azide (B81097). This method avoids the use of highly toxic phosgene or its derivatives.[3][4][5]
Caption: Synthesis of Cyclohexyl Isocyanate via Curtius Rearrangement.
Experimental Protocol: Synthesis of Cyclohexyl Isocyanate via Curtius Rearrangement (General Procedure)
-
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Anhydrous toluene
-
-
Procedure:
-
Step 1: Formation of Cyclohexanecarbonyl Chloride: In a round-bottom flask, react cyclohexanecarboxylic acid with an excess of thionyl chloride. Heat the mixture gently under reflux until the evolution of HCl and SO₂ ceases. Remove the excess thionyl chloride by distillation.
-
Step 2: Formation of Cyclohexanecarbonyl Azide: Dissolve the crude cyclohexanecarbonyl chloride in an inert solvent like anhydrous acetone. Cool the solution in an ice bath and add a solution of sodium azide in water dropwise with vigorous stirring. After the addition, continue stirring for 1-2 hours at 0 °C. Extract the acyl azide with a suitable organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Step 3: Curtius Rearrangement: Carefully concentrate the solution of the acyl azide under reduced pressure. Caution: Acyl azides can be explosive and should be handled with care. Dissolve the crude acyl azide in anhydrous toluene and heat the solution gently. The rearrangement will occur with the evolution of nitrogen gas to form cyclohexyl isocyanate.
-
Step 4: Purification: The resulting cyclohexyl isocyanate can be purified by fractional distillation under reduced pressure.
-
Purification
Crude cyclohexyl isocyanate is typically purified by fractional distillation under reduced pressure to avoid thermal decomposition.[6]
Experimental Protocol: Purification by Fractional Distillation under Reduced Pressure
-
Equipment:
-
Fractional distillation apparatus (including a Vigreux column)
-
Vacuum pump
-
Manometer
-
Heating mantle
-
Dry glassware
-
-
Procedure:
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed and the glassware is dry.
-
Charge the distillation flask with the crude cyclohexyl isocyanate.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of cyclohexyl isocyanate at the applied pressure.
-
Store the purified cyclohexyl isocyanate under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect it from moisture.
-
Reactivity of Cyclohexyl Isocyanate
The high reactivity of the isocyanate group is due to the electrophilic nature of the central carbon atom. This makes it susceptible to attack by a variety of nucleophiles.
Caption: General Reactivity of Cyclohexyl Isocyanate with Nucleophiles.
Reaction with Alcohols: Formation of Urethanes
Cyclohexyl isocyanate reacts with alcohols to form N-cyclohexylcarbamates (urethanes). This reaction is fundamental in polyurethane chemistry.
Experimental Protocol: Synthesis of Ethyl N-Cyclohexylcarbamate [7][8]
-
Materials:
-
Cyclohexyl isocyanate
-
Anhydrous ethanol (B145695)
-
Anhydrous diethyl ether
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexyl isocyanate in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add anhydrous ethanol dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the isocyanate peak (~2260 cm⁻¹).
-
Remove the solvent under reduced pressure to obtain the crude ethyl N-cyclohexylcarbamate.
-
The product can be purified by recrystallization from a suitable solvent (e.g., hexanes).
-
Table 3: Spectroscopic Data for Ethyl N-Cyclohexylcarbamate
| Spectroscopic Technique | Key Features and Observations |
| ¹H NMR (CDCl₃) | δ ~4.6 (br s, 1H, NH), 4.1 (q, 2H, OCH₂CH₃), 3.5 (m, 1H, CH-N), 1.0-2.0 (m, 10H, cyclohexyl), 1.2 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ ~156 (C=O), 60 (OCH₂), 50 (CH-N), 33, 25, 24 (cyclohexyl CH₂), 14 (CH₃) |
Reaction with Amines: Formation of Ureas
The reaction of cyclohexyl isocyanate with primary or secondary amines is typically faster than with alcohols and yields N,N'-substituted ureas.
Experimental Protocol: Synthesis of N,N'-Dicyclohexylurea [1][9][10]
-
Materials:
-
Cyclohexyl isocyanate
-
Cyclohexylamine
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask, dissolve cyclohexylamine in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyclohexyl isocyanate in anhydrous DCM to the stirred amine solution.
-
A white precipitate of N,N'-dicyclohexylurea will form immediately.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration and wash it with cold DCM.
-
Dry the solid product under vacuum.
-
Table 4: Spectroscopic Data for N,N'-Dicyclohexylurea
| Spectroscopic Technique | Key Features and Observations |
| ¹H NMR (DMSO-d₆) | δ ~5.6 (d, 2H, NH), 3.3 (m, 2H, CH-N), 1.0-1.8 (m, 20H, cyclohexyl) |
| ¹³C NMR (DMSO-d₆) | δ ~157 (C=O), 49 (CH-N), 33, 26, 25 (cyclohexyl CH₂) |
| FTIR (KBr) | ~3300 cm⁻¹ (N-H stretch), ~1625 cm⁻¹ (C=O stretch, urea) |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 224. |
Reaction with Water: Hydrolysis
Cyclohexyl isocyanate reacts with water to initially form an unstable carbamic acid, which then decomposes to cyclohexylamine and carbon dioxide. The newly formed cyclohexylamine can then react with another molecule of cyclohexyl isocyanate to form N,N'-dicyclohexylurea.
Caption: Hydrolysis of Cyclohexyl Isocyanate.
Experimental Protocol: Hydrolysis of Cyclohexyl Isocyanate
-
Materials:
-
Cyclohexyl isocyanate
-
Water
-
Tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
Dissolve cyclohexyl isocyanate in THF in a round-bottom flask.
-
Slowly add an excess of water to the stirred solution.
-
The reaction can be gently heated to accelerate the hydrolysis.
-
The formation of N,N'-dicyclohexylurea as a white precipitate will be observed.
-
After the reaction is complete, the cyclohexylamine can be isolated from the reaction mixture (if urea formation is suppressed by using a large excess of water and controlling the pH) by extraction with a suitable solvent after basifying the solution. The urea byproduct can be removed by filtration.
-
Cycloaddition Reactions
Isocyanates can participate in cycloaddition reactions, such as [2+2] cycloadditions with alkenes to form β-lactams. These reactions are often promoted by Lewis acids or photochemically.[11][12]
Experimental Protocol: [2+2] Cycloaddition with an Alkene (General Procedure)
-
Materials:
-
Cyclohexyl isocyanate
-
An electron-rich alkene
-
Anhydrous solvent (e.g., dichloromethane)
-
Lewis acid catalyst (e.g., TiCl₄) or a photochemical reactor
-
-
Procedure (Lewis Acid Catalyzed):
-
In a dry, inert atmosphere, dissolve the alkene in anhydrous dichloromethane and cool the solution to a low temperature (e.g., -78 °C).
-
Add the Lewis acid catalyst dropwise.
-
Slowly add a solution of cyclohexyl isocyanate in dichloromethane.
-
Allow the reaction to stir at low temperature for several hours.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
-
Polymerization
Cyclohexyl isocyanate can undergo anionic polymerization to form poly(cyclohexyl isocyanate). This polymerization is typically initiated by strong nucleophiles like sodium cyanide or organometallic compounds at low temperatures.[13][14]
Experimental Protocol: Anionic Polymerization of Cyclohexyl Isocyanate (General Procedure)
-
Materials:
-
Purified cyclohexyl isocyanate
-
Anionic initiator (e.g., sodium naphthalenide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Under a high vacuum or in a glovebox, dissolve the purified cyclohexyl isocyanate in anhydrous THF.
-
Cool the solution to a very low temperature (e.g., -78 °C or lower).
-
Slowly add the anionic initiator solution until a persistent color change indicates the start of polymerization.
-
Allow the polymerization to proceed at low temperature for a specified time.
-
Terminate the polymerization by adding a quenching agent (e.g., methanol).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry it under vacuum.
-
Safety and Handling
Cyclohexyl isocyanate is a hazardous chemical and should be handled with appropriate safety precautions.
-
Inhalation: It is toxic by inhalation and can cause respiratory irritation and sensitization. Work in a well-ventilated fume hood.
-
Skin and Eye Contact: It can cause severe skin and eye irritation and burns. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Moisture Sensitivity: It reacts with water, so it should be handled and stored under anhydrous conditions.
-
Flammability: It is a flammable liquid. Keep away from heat, sparks, and open flames.
Conclusion
Cyclohexyl isocyanate is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and polymer industries. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in research and development. This guide has provided a detailed overview of these aspects, including tabulated data and experimental protocols, to serve as a valuable resource for scientists and professionals in the field.
References
- 1. prepchem.com [prepchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. info.ornl.gov [info.ornl.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. researchtrends.net [researchtrends.net]
- 13. du.edu.eg [du.edu.eg]
- 14. researchgate.net [researchgate.net]
